ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate
Description
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a 7-methoxybenzofuran substituent, linked via an esterified propanoate group. The coumarin moiety is widely recognized for its role in enzyme inhibition (e.g., carbonic anhydrases) and anti-inflammatory activity, while benzofuran derivatives are associated with diverse biological effects, including anticancer and antimicrobial properties . The ethyl ester group at the propanoate position likely influences solubility and metabolic stability, critical factors in drug design.
Properties
IUPAC Name |
ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-4-27-23(25)13(2)28-15-8-9-18-16(11-15)17(12-21(24)29-18)20-10-14-6-5-7-19(26-3)22(14)30-20/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFOXEXYJUVREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets. For instance, the benzofuran moiety is known to interact with bacterial DNA gyrase, inhibiting bacterial replication . The chromenone moiety may also contribute to its biological activity by interacting with various enzymes and receptors in the body .
Comparison with Similar Compounds
Structural Analogs and Related Compounds
Methyl and Isopropyl Ester Variants
- Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate (): Shares the coumarin-benzofuran backbone but includes a methyl ester and an additional methyl group on the coumarin ring. This substitution may alter steric hindrance and lipophilicity compared to the ethyl variant.
- Isopropyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate (): Features an isopropyl ester and an acetoxy linkage (vs. propanoate). Molecular weight: 408.406 g/mol. The bulkier isopropyl group could enhance metabolic stability but reduce aqueous solubility relative to the ethyl derivative .
tert-Butyl Ester Analog
- tert-Butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate (): Molecular weight: 422.4273 g/mol. The tert-butyl group significantly increases steric bulk, likely improving plasma stability but reducing solubility. This compound is cataloged for research use, emphasizing its utility in structural studies .
NSAID-Coumarin Hybrids
- (±)-2-[(2-Oxo-2H-chromen-6-yl)oxy]ethyl 2-(3-benzoylphenyl)propanoate (): A structurally related ester-linked hybrid combining coumarin with ketoprofen (an NSAID). Demonstrates nanomolar inhibition of CA IV, IX, XII isoforms and COX-1/COX-2, with notable antihyperalgesic effects in vivo. The ester bridge in such hybrids is cleaved in plasma, influencing bioavailability .
Comparative Analysis
Physical and Structural Properties
*Estimated based on tert-butyl analog ().
- Ester Group Impact : Ethyl esters balance solubility and stability, while bulkier groups (isopropyl, tert-butyl) enhance stability but may reduce solubility .
- Linkage Type: Propanoate (target compound) vs. acetoxy (isopropyl/tert-butyl analogs) affects molecular flexibility and interaction with biological targets.
Bioactivity and Stability
- Enzyme Inhibition : NSAID-coumarin hybrids () show dual CA/COX inhibition, suggesting the target compound’s coumarin core may confer similar activity.
- Plasma Stability : Ethyl esters are more prone to hydrolysis than tert-butyl esters, impacting half-life .
Crystallographic and Computational Analysis
- Structural Predictions : The benzofuran-coumarin scaffold likely adopts planar geometry, facilitating π-π stacking in protein binding pockets .
Biological Activity
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzofuran and a chromenone moiety, which contributes to its diverse biological properties. The IUPAC name is ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate, and its molecular formula is with a molecular weight of approximately 404.40 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The benzofuran moiety is known to interact with bacterial DNA gyrase, inhibiting bacterial replication. This compound is hypothesized to have similar effects, potentially serving as an antimicrobial agent against various pathogens.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been explored in several studies. Coumarin derivatives, including those with benzofuran structures, have shown promise in reducing inflammation markers in various models. This suggests that this compound may also possess these beneficial properties.
Cardioprotective Effects
A study on related coumarin derivatives demonstrated cardioprotective effects against isoproterenol-induced myocardial infarction in rats. The mechanism involved the modulation of oxidative stress markers and apoptosis pathways, indicating that this compound could similarly impact cardiac health through antioxidant and anti-apoptotic mechanisms .
The biological activity of this compound may be attributed to its interactions with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or microbial growth.
- Antioxidant Activity : It may scavenge free radicals or enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress.
- Modulation of Gene Expression : The compound could influence the expression of genes associated with inflammation and apoptosis.
Comparative Analysis
To better understand the unique properties of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-y]oxy}propanoate, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 6-methoxy-coumarin | Coumarin Derivative | Antimicrobial |
| Benzofuran derivatives | Benzofuran | Anti-inflammatory |
| Coumarin derivatives | Coumarin | Cardioprotective |
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on Coumarins : Research has shown that coumarins can reduce inflammation and oxidative stress in animal models .
- Benzofuran Interactions : Compounds containing benzofuran structures have been documented to exhibit significant antimicrobial activities against various pathogens .
- Cardiac Protection : A study indicated that a synthesized coumarin derivative provided cardioprotection by modulating oxidative stress and apoptosis in myocardial infarction models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
